2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with two 2-chlorobenzylthio groups at the 2 and 6 positions and an amine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 2-chlorobenzylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atoms with the 2-chlorobenzylthio groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2-chlorobenzylthio groups.
Oxidation and Reduction: The sulfur atoms in the thio groups can be oxidized to sulfoxides or sulfones, and reduced back to thiols under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thio groups.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine involves its interaction with biological macromolecules. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It may also interact with proteins, inhibiting their function and leading to cell death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyrimidine: A precursor in the synthesis of 2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine.
2-Chlorobenzylthiol: Another precursor used in the synthesis.
Thioxopyrimidines: Compounds with similar sulfur-containing functional groups.
Uniqueness
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine is unique due to the presence of two 2-chlorobenzylthio groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
6299-26-9 |
---|---|
Molecular Formula |
C18H15Cl2N3S2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2,6-bis[(2-chlorophenyl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15Cl2N3S2/c19-14-7-3-1-5-12(14)10-24-17-9-16(21)22-18(23-17)25-11-13-6-2-4-8-15(13)20/h1-9H,10-11H2,(H2,21,22,23) |
InChI Key |
NJOXADDIDKCCON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=NC(=C2)N)SCC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.